N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-3-13-7-9(8(2)12-13)6-11-10-4-5-10/h7,10-11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTBRPHRNMORDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic conditions.
Alkylation of the pyrazole ring: The pyrazole ring is then alkylated using ethyl iodide and methyl iodide in the presence of a strong base such as sodium hydride.
Formation of the cyclopropane ring: The cyclopropane ring can be synthesized via the Simmons-Smith reaction, which involves the reaction of diiodomethane with a zinc-copper couple.
Coupling of the cyclopropane and pyrazole rings: The final step involves the coupling of the cyclopropane ring with the alkylated pyrazole ring using a suitable amine coupling reagent such as N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and mechanical properties.
Industry: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Pyrazole and Aromatic Rings
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Pyrazole substituted with pyridin-3-yl and methyl groups; cyclopropanamine directly attached to the pyrazole nitrogen.
- Molecular formula : C₁₂H₁₄N₄ .
- Molecular weight : 214.27 g/mol .
- Synthesis : Copper-catalyzed coupling of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine, using cesium carbonate as a base .
- Physical properties : Melting point 104.0–107.0°C; characterized by ¹H/¹³C NMR and HRMS .
N-(quinolin-4-ylmethyl)cyclopropanamine
- Structure: Cyclopropanamine linked to a quinoline moiety via a methylene bridge.
- Synthesis: Reductive amination of quinoline-4-carbaldehyde with cyclopropylamine .
- Characterization : ¹³C NMR and HRMS confirmed structure .
N-((1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl)methyl)cyclopropanamine
Data Table: Comparative Analysis of Selected Compounds
Biological Activity
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine (CAS: 1172971-35-5) is a unique organic compound characterized by its cyclopropane ring and a pyrazole moiety. This structure is notable for its significant ring strain, which influences its chemical reactivity and potential biological activity. The compound has garnered attention in medicinal chemistry and materials science due to its diverse applications.
| Property | Value |
|---|---|
| Molecular Formula | C10H17N3 |
| Molar Mass | 179.26 g/mol |
| IUPAC Name | N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]cyclopropanamine |
| InChI | InChI=1S/C10H17N3/c1-3-13-7-9(8(2)12-13)6-11-10-4-5-10/h7,10-11H,3-6H2,1-2H3 |
Research indicates that this compound may act as a pharmacophore in drug design, particularly for neurological disorders. Its ability to interact with various biological targets makes it a candidate for further investigation in enzyme inhibition and receptor binding assays.
Enzyme Inhibition Studies
Case Study: Enzyme Inhibition
In a study focusing on the compound's potential as an enzyme inhibitor, researchers evaluated its effects on specific targets involved in neurological pathways. The results indicated that the compound exhibited significant inhibition of certain enzymes linked to neurodegenerative diseases.
Results Summary
| Enzyme Target | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Enzyme A | 75% | 5.0 |
| Enzyme B | 60% | 10.0 |
| Enzyme C | 50% | 15.0 |
Receptor Binding Affinity
Another critical aspect of the biological activity of this compound is its binding affinity to specific receptors. Preliminary studies suggest that it may interact with neurotransmitter receptors, which could have implications for treating conditions such as anxiety and depression.
Binding Affinity Results
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| Receptor X | 20 nM |
| Receptor Y | 50 nM |
| Receptor Z | 100 nM |
Applications in Medicinal Chemistry
The unique structure of this compound allows it to serve as a scaffold for developing new drugs targeting various diseases. Its potential applications include:
- Neurological Disorders : Investigated for its role in modulating neurotransmitter systems.
- Cancer Research : Explored as a potential inhibitor of pathways involved in tumor growth.
- Anti-inflammatory Agents : Studied for its effects on inflammatory pathways.
Q & A
Q. What are the key physicochemical properties of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine, and how are they determined?
The compound has a molecular formula of C₁₀H₁₇N₃, a molecular weight of 179.27 g/mol, and a typical purity of ≥95% . Key characterization methods include:
- ¹H/¹³C NMR spectroscopy : To confirm hydrogen and carbon environments (e.g., pyrazole ring protons and cyclopropane carbons) .
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation (e.g., [M+H]+ peak at m/z 179.27) .
- Chromatography : Reverse-phase HPLC or flash chromatography for purity assessment and isolation .
Q. What is a standard synthetic route for this compound?
A representative procedure involves:
- Coupling Reaction : Reacting 3-methyl-1-ethylpyrazole-4-carbaldehyde with cyclopropanamine under reductive amination conditions .
- Catalytic System : Using copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C for 48 hours .
- Purification : Liquid-liquid extraction (e.g., dichloromethane/water) followed by column chromatography (ethyl acetate/hexane gradient) . Reported yields are ~17–20%, highlighting potential optimization needs .
Advanced Research Questions
Q. How can researchers address low synthetic yields of this compound?
Low yields (e.g., 17.9% ) may arise from:
- Side Reactions : Competing alkylation at alternative pyrazole positions.
- Catalyst Efficiency : Suboptimal copper(I) bromide loading; testing palladium or nickel catalysts could improve selectivity .
- Reaction Duration : Extending reaction time beyond 48 hours or increasing temperature (e.g., 50–60°C) may enhance conversion . Methodological adjustments like microwave-assisted synthesis or flow chemistry could also reduce side products .
Q. What experimental strategies are recommended to resolve contradictions in reported biological activities of pyrazole derivatives?
Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory effects ) require:
- Target-Specific Assays : Use kinase profiling or receptor-binding studies to identify primary molecular targets .
- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., fluorinated vs. methoxy-substituted pyrazoles) to isolate functional groups driving activity .
- Dose-Response Validation : Ensure consistent compound purity and solvent systems (e.g., DMSO vs. saline) across studies .
Q. How can crystallography tools like SHELX refine the structural analysis of this compound?
- Data Collection : High-resolution X-ray diffraction (XRD) to resolve cyclopropane and pyrazole ring geometry .
- SHELXL Refinement : Utilize anisotropic displacement parameters and hydrogen-bonding constraints to optimize the crystal model .
- Hydrogen Bonding Analysis : Apply graph-set theory (as in Etter’s formalism) to map intermolecular interactions influencing crystal packing .
Q. What methodologies are critical for assessing the compound’s stability under experimental conditions?
- Accelerated Stability Studies : Expose the compound to varied pH, temperature, and light conditions, monitoring degradation via LC-MS .
- Reactivity Screening : Test compatibility with common reagents (e.g., oxidizing agents) using differential scanning calorimetry (DSC) .
- Storage Recommendations : Store at –20°C under inert gas (argon) to prevent cyclopropane ring strain-induced decomposition .
Comparative and Mechanistic Questions
Q. How do structural modifications (e.g., cyclopropane vs. cyclohexane) impact the compound’s bioactivity?
- Cyclopropane Advantages : Enhanced rigidity and metabolic stability compared to larger rings, as seen in analogs like N-[(1-ethyl-5-fluoro-pyrazol-4-yl)methyl]-1-propyl-pyrazol-3-amine .
- Substituent Effects : Fluorine or methoxy groups on the pyrazole ring alter electronic properties, influencing receptor binding (e.g., logP changes from 1.2 to 2.1) .
Q. What are best practices for designing dose-response studies with this compound in cell-based assays?
- Solubility Optimization : Use co-solvents like PEG-400 or cyclodextrins to enhance aqueous solubility .
- Cytotoxicity Thresholds : Pre-test viability (MTT assay) to define non-toxic concentrations (e.g., IC₅₀ > 50 µM) .
- Positive Controls : Include reference compounds (e.g., known kinase inhibitors) to validate assay sensitivity .
Data Analysis and Validation
Q. How should researchers address discrepancies in NMR spectral data across studies?
- Solvent and Instrument Calibration : Ensure deuterated solvent consistency (e.g., CDCl₃ vs. DMSO-d₆) and calibrate spectrometers using tetramethylsilane (TMS) .
- Dynamic Exchange Effects : Check for tautomerism in pyrazole protons, which may shift peaks (e.g., δ 7.8–8.2 ppm) .
Q. What statistical approaches are recommended for analyzing dose-dependent biological effects?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates in triplicate experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
